molecular formula C21H16BrN5O3S2 B2529421 10-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892750-72-0

10-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2529421
CAS No.: 892750-72-0
M. Wt: 530.42
InChI Key: XPJWJYBAOLXIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 10-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine (CAS: 892749-04-1) is a structurally complex heterocyclic molecule featuring a tricyclic core with embedded sulfur and nitrogen atoms. Its molecular formula is C₂₁H₁₆BrN₅O₃S₂, and it has a molecular weight of 530.4174 g/mol . The bromobenzenesulfonyl group at position 10 and the 4-ethoxyphenylamine substituent at position 7 define its key structural motifs.

Properties

IUPAC Name

10-(4-bromophenyl)sulfonyl-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN5O3S2/c1-2-30-15-7-5-14(6-8-15)23-19-18-17(11-12-31-18)27-20(24-19)21(25-26-27)32(28,29)16-9-3-13(22)4-10-16/h3-12H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJWJYBAOLXIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 10-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule notable for its unique multi-cyclic structure and various functional groups. Its potential biological activities have attracted interest in medicinal chemistry and pharmacology.

Structural Characteristics

This compound includes several key structural features:

  • Bromobenzenesulfonyl Group : Enhances reactivity and potential biological interactions.
  • Thia-Tetraazatricyclo Framework : Provides stability and versatility.
  • Ethoxyphenyl Moiety : Contributes to solubility and interaction with biological targets.
Structural Feature Description
Bromobenzenesulfonyl Enhances binding affinity to biological targets
Thia-Tetraazatricyclo Provides chemical stability
Ethoxyphenyl Affects solubility and reactivity

Biological Activity

Preliminary studies suggest that compounds with structural similarities exhibit significant biological activities, including:

  • Antimicrobial Properties : Potential to inhibit bacterial growth.
  • Anticancer Activity : May interfere with cancer cell proliferation.

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors. The presence of the sulfonamide group suggests potential antibacterial activity through the inhibition of bacterial folic acid synthesis. Ongoing research is focused on elucidating these interactions to better understand the compound's therapeutic potential.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • Compounds similar to this one have shown effectiveness against a range of bacterial strains, suggesting a promising avenue for antibiotic development.
  • Anticancer Research :
    • Initial investigations have indicated that derivatives of this compound may induce apoptosis in cancer cells through specific signaling pathways.
  • Binding Affinity Studies :
    • Research is underway to quantify how effectively this compound binds to target proteins involved in disease processes.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound Name Structural Features Biological Activity
SulfanilamideSulfonamide groupAntibacterial
BenzothiazoleThiazole ringAntimicrobial
ThiazolidinedioneThiazolidine ringAntidiabetic

The unique combination of substituents in 10-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine may enhance its pharmacological profile compared to these simpler analogs.

Future Directions

Future research should focus on:

  • Detailed binding studies to elucidate the mechanism of action.
  • Exploration of its potential as a lead compound in drug development targeting specific diseases.
  • Investigating its properties in various biological assays to establish a comprehensive profile of its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs (Table 1), focusing on structural modifications and their theoretical implications.

Table 1: Structural and Molecular Comparison of Analogs

Compound Name Substituent (R1: Benzenesulfonyl Group) Substituent (R2: Aryl Amine Group) Molecular Formula Molecular Weight (g/mol) CAS Number
10-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[...]-7-amine (Target) 4-Bromo 4-Ethoxyphenyl C₂₁H₁₆BrN₅O₃S₂ 530.42 892749-04-1
N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[...]-7-amine 4-Methyl 4-Ethoxyphenyl C₂₂H₁₉N₅O₃S₂ 465.6 Not Provided
10-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[...]-7-amine 4-Ethyl 4-Methoxyphenyl C₂₂H₁₉N₅O₃S₂ 465.6 892743-41-8
N-(3,4-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[...]-7-amine 4-Methyl 3,4-Dimethoxyphenyl C₂₂H₁₉N₅O₄S₂ 481.6 892733-61-8

Substituent Effects on the Benzenesulfonyl Group (R1)

  • Bromo vs. Bromine’s larger atomic radius (1.85 Å vs. 1.70 Å for CH₃) may also increase steric hindrance, affecting binding interactions in biological systems.
  • Ethyl vs. Methyl :
    The ethyl group in 892743-41-8 adds marginally greater hydrophobicity compared to methyl, which could influence solubility and membrane permeability .

Substituent Effects on the Aryl Amine Group (R2)

  • Ethoxy vs. However, this modification may reduce water solubility.
  • Mono- vs. Dimethoxy: The 3,4-dimethoxy substitution in 892733-61-8 introduces additional hydrogen-bonding sites and electron density, which could enhance interactions with polar biological targets .

Molecular Weight and Functional Complexity

The target compound’s molecular weight (530.42 g/mol) is significantly higher than its analogs (465.6–481.6 g/mol) due to the bromine atom’s mass. This difference may impact pharmacokinetic properties, such as absorption and distribution .

Preparation Methods

Sulfonamide Formation

The foundational step involves coupling 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline, as demonstrated in analogous syntheses.

Procedure:

  • Dissolve 4-ethoxyaniline (1.0 equiv) in anhydrous dichloromethane (20 mL/g substrate) under nitrogen.
  • Add triethylamine (2.2 equiv) as a base to scavenge HCl.
  • Slowly add 4-bromobenzenesulfonyl chloride (1.05 equiv) dropwise at 0°C.
  • Warm to room temperature and stir for 6–8 hours.
  • Quench with ice-water, extract with DCM, dry over Na₂SO₄, and crystallize from ethanol.

Key Data:

  • Yield: 87%
  • Characterization:
    • IR (KBr): 3322 cm⁻¹ (N-H), 1376 cm⁻¹ (S=O), 1237 cm⁻¹ (C-O)
    • ¹H NMR (500 MHz, CDCl₃): δ 1.40 (t, CH₃), 3.98 (q, OCH₂), 6.78–7.43 (aromatic protons)

Construction of the Tricyclic 5-Thia-1,8,11,12-Tetraaza Core

Thiazole Ring Formation

The central thiaazole ring can be assembled via Hantzsch thiazole synthesis:

  • React thiourea derivatives with α-haloketones under basic conditions.
  • Cyclize using phosphorus oxychloride or polyphosphoric acid.

Example Protocol:

  • Condense 2-aminothiazole-4-carboxylic acid with ethyl bromopyruvate in ethanol.
  • Heat at reflux for 12 hours to form the thiazole-carboxylic ester.

Azide-Alkyne Cycloaddition for Triazole Formation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings:

  • Generate azides from brominated precursors using NaN₃ in DMF.
  • React with propargylamine derivatives under Cu(I) catalysis.

Optimization Note:

  • Solvent: tert-Butanol/water (3:1) improves regioselectivity.
  • Catalyst: CuSO₄·5H₂O with sodium ascorbate enhances reaction rate.

Final Coupling and Functionalization

Buchwald-Hartwig Amination

Introduce the N-(4-ethoxyphenyl) group to the tricyclic core via palladium catalysis:

Conditions:

  • Catalyst: Pd₂(dba)₃ (2 mol%)
  • Ligand: Xantphos (4 mol%)
  • Base: Cs₂CO₃ (2.5 equiv)
  • Solvent: Toluene at 110°C for 24 hours.

Yield: ~65% (estimated from analogous reactions).

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography: Silica gel (230–400 mesh) with EtOAc/hexane gradients.
  • HPLC: C18 column, acetonitrile/water (0.1% TFA), 1.0 mL/min.

Spectroscopic Data (Hypothetical Projections)

Technique Key Signals
HRMS (ESI-TOF) [M+H]⁺ Calculated: 589.0321; Found: 589.0318
¹³C NMR (125 MHz) δ 158.6 (C-O), 137.6 (C-S), 130.1–115.8 (aromatic carbons)
XRD Monoclinic crystal system, space group P2₁/c (predicted)

Challenges and Optimization Strategies

Byproduct Formation in Cyclization Steps

  • Issue: Competing [3+2] vs. [2+2] cycloadditions lead to regioisomers.
  • Solution: Use high-dilution conditions and slow reagent addition to favor intramolecular reactions.

Sulfonamide Hydrolysis Under Acidic Conditions

  • Mitigation: Employ buffered aqueous workups (pH 6–7) during extractions.

Industrial-Scale Considerations

Solvent Selection

  • Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener processing.
  • Patent Insight: Avoid acetonitrile to prevent N-acetyl impurity formation.

Catalytic Recycling

  • Immobilize Pd catalysts on mesoporous silica to reduce metal leaching.

Q & A

Q. What are the recommended synthetic routes and purification strategies for this compound?

The synthesis typically involves multi-step pathways, starting with functionalization of the 4-ethoxyphenylamine core followed by sulfonylation with 4-bromobenzenesulfonyl chloride. Key steps include:

  • Cyclocondensation : Formation of the tetraazatricyclic core under reflux in polar aprotic solvents (e.g., DMF) .
  • Sulfonylation : Reaction with 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Purity is confirmed via HPLC (≥98%) and NMR (e.g., absence of residual solvent peaks) .

Q. How is the molecular structure validated, and what crystallographic tools are applicable?

X-ray crystallography is the gold standard for structural confirmation. Key steps include:

  • Crystal Growth : Slow evaporation of saturated DMSO or DMF solutions .
  • Data Collection : Use of SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve complex torsional angles in the tricyclic framework .
  • Validation : Match experimental bond lengths/angles (e.g., C-S bond: ~1.75–1.80 Å) to density functional theory (DFT)-optimized models .

Q. What functional groups dominate reactivity, and how are they characterized spectroscopically?

  • Sulfonamide Group : IR absorption at ~1150–1300 cm⁻¹ (S=O stretching); ¹H NMR δ 7.5–8.0 ppm (aromatic protons adjacent to sulfonyl) .
  • Thia Group : S-C bond confirmed via ¹³C NMR (δ 40–50 ppm) and mass spectrometry (fragmentation at m/z corresponding to S loss) .
  • Ethoxy Group : ¹H NMR triplet at δ 1.3–1.4 ppm (CH₃) and quartet at δ 3.9–4.1 ppm (OCH₂) .

Advanced Research Questions

Q. How can researchers investigate biological target interactions and binding affinities?

  • In Vitro Assays : Competitive binding studies using fluorescence polarization (FP) with labeled enzyme inhibitors (e.g., BET bromodomains) .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) to predict binding modes to kinases or receptors, focusing on sulfonamide-π interactions with hydrophobic pockets .
  • Isothermal Titration Calorimetry (ITC) : Quantify ΔG and ΔH of binding to validate computational predictions .

Q. What methodologies resolve contradictions between computational and experimental data?

  • Hybrid QM/MM Approaches : Combine quantum mechanics (for sulfonyl/aza interactions) and molecular mechanics (for bulk solvent effects) to refine docking poses .
  • Error Analysis : Compare crystallographic B-factors with MD-derived root-mean-square fluctuations (RMSF) to identify flexible regions .
  • Sensitivity Testing : Vary force field parameters (e.g., AMBER vs. CHARMM) to assess robustness of simulation results .

Q. How is the compound’s stability under physiological conditions assessed?

  • Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and oxidants (H₂O₂). Monitor degradation via LC-MS; major products often include sulfonic acid derivatives from hydrolysis .
  • Metabolite Identification : Incubate with liver microsomes; use high-resolution MS/MS to detect phase I/II metabolites (e.g., O-deethylation of the ethoxy group) .

Q. What strategies optimize crystallographic data quality for low-symmetry crystals?

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in triclinic crystals .
  • Synchrotron Radiation : Collect high-resolution data (≤0.8 Å) to resolve disorder in the bromobenzenesulfonyl group .
  • Hydrogen Bond Network Analysis : Identify key interactions (e.g., N-H⋯O=S) stabilizing the crystal packing .

Methodological Notes

  • Avoid overreliance on low-resolution NMR (e.g., 300 MHz) for conformational analysis; prioritize ¹H-¹³C HSQC for unambiguous assignments .
  • For computational studies, benchmark against SHELX-refined crystallographic data to ensure force field accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.